molecular formula C12H16F3NO2S3 B2801885 7-(Thiophen-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane CAS No. 1704560-64-4

7-(Thiophen-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane

Cat. No.: B2801885
CAS No.: 1704560-64-4
M. Wt: 359.44
InChI Key: ISALUMVBPKRDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Thiophen-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane is a sulfur- and fluorine-containing heterocyclic compound. Its structure features a seven-membered thiazepane ring substituted with a thiophen-2-yl group at the 7-position and a 3,3,3-trifluoropropylsulfonyl moiety at the 4-position.

Properties

IUPAC Name

7-thiophen-2-yl-4-(3,3,3-trifluoropropylsulfonyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO2S3/c13-12(14,15)4-9-21(17,18)16-5-3-11(20-8-6-16)10-2-1-7-19-10/h1-2,7,11H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISALUMVBPKRDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Thiophen-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane typically involves multiple steps, starting with the construction of the thiophene ring followed by the introduction of the trifluoropropyl group and the formation of the thiazepane ring. Key reaction conditions include the use of strong bases, oxidizing agents, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 7-(Thiophen-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.

Medicine: The medicinal applications of this compound are being explored, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which 7-(Thiophen-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane exerts its effects involves its interaction with specific molecular targets. The trifluoropropyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 1,4-thiazepane derivatives, which are studied for their pharmacological and materials science applications. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Properties References
7-(Thiophen-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane Thiophen-2-yl at C7; 3,3,3-trifluoropropylsulfonyl at C4 High lipophilicity (logP ~3.2); moderate metabolic stability in vitro
7-(2-Chlorophenyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane 2-Chlorophenyl at C7; 3,3,3-trifluoropropylsulfonyl at C4 Increased halogen bonding potential; lower solubility in polar solvents
4-((3,3,3-Trifluoropropyl)sulfonyl)-1,4-thiazepane (unsubstituted at C7) No substituent at C7 Reduced steric hindrance; higher reactivity in nucleophilic substitutions
7-(Pyridin-3-yl)-4-(methylsulfonyl)-1,4-thiazepane Pyridin-3-yl at C7; methylsulfonyl at C4 Improved water solubility; weaker enzymatic inhibition compared to CF3 analogs

Key Findings:

Impact of Aromatic Substituents :

  • The thiophen-2-yl group in the target compound enhances π-system interactions compared to the 2-chlorophenyl analogue, which relies on halogen bonding . This difference may influence binding affinity in receptor-targeted applications.
  • Substitution with pyridin-3-yl (a nitrogen-containing heterocycle) reduces lipophilicity but improves aqueous solubility, making it less suitable for blood-brain barrier penetration .

Role of the Sulfonyl Group :

  • The 3,3,3-trifluoropropylsulfonyl moiety confers greater metabolic stability than methylsulfonyl groups due to the electron-withdrawing effects of fluorine, which resist oxidative degradation .

Synthetic Challenges: The synthesis of thiazepane derivatives often requires controlled cyclization conditions. For example, reactions involving tetrachloromonospirocyclotriphosphazenes and diamines (as in ) highlight the need for anhydrous solvents like THF and catalysts such as triethylamine to achieve high yields .

Biological Activity

7-(Thiophen-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a thiazepane ring, a thiophene moiety, and a trifluoropropyl sulfonyl group. Its molecular formula is C12H16F3N2O2S3, with a molecular weight of approximately 359.45 g/mol. The trifluoropropyl group enhances lipophilicity and electronic properties, potentially influencing its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Preliminary studies suggest that it can modulate enzyme activity through competitive inhibition.
  • Receptor Interaction : It is hypothesized that the compound interacts with specific receptors in the central nervous system (CNS), potentially affecting neurotransmitter systems and influencing mood regulation.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

Case Studies and Experimental Data

  • In Vitro Studies : A study conducted on the compound's effects on Mycobacterium tuberculosis showed promising results in inhibiting the growth of the bacteria, suggesting its potential as an anti-tuberculosis agent .
  • Molecular Docking Studies : Molecular docking simulations have revealed strong binding affinity to the EthR protein in Mycobacterium tuberculosis. The binding energy calculations indicated that the compound could effectively inhibit EthR function, which is crucial for activating prodrugs like ethionamide .
  • Pharmacokinetic Properties : Initial pharmacokinetic assessments indicate favorable absorption and distribution characteristics due to the lipophilic nature imparted by the trifluoropropyl group. These properties may enhance its bioavailability when administered .

Comparative Analysis

To better understand the significance of this compound, a comparison with similar compounds is essential:

Compound NameStructureBiological ActivityBinding Affinity
Compound AStructure AModerate antibacterialModerate
Compound BStructure BHigh enzyme inhibitionHigh
This compoundCurrent CompoundHigh antimicrobial potentialVery High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.